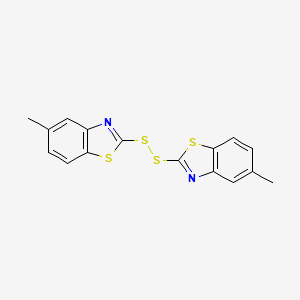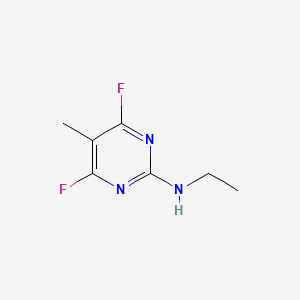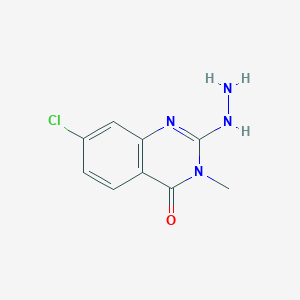
13-(Undec-10-EN-1-YL)-1,4,7,10-tetraoxa-13-azacyclopentadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13-(Undec-10-EN-1-YL)-1,4,7,10-tetraoxa-13-azacyclopentadecane: is a synthetic organic compound characterized by its unique structure, which includes a long aliphatic chain and a macrocyclic ether-amine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 13-(Undec-10-EN-1-YL)-1,4,7,10-tetraoxa-13-azacyclopentadecane typically involves the reaction of an appropriate aliphatic amine with a macrocyclic ether precursor. One common method is the nucleophilic substitution reaction where the aliphatic amine reacts with a halogenated macrocyclic ether under basic conditions. The reaction is usually carried out in an inert solvent such as tetrahydrofuran or dichloromethane, with the addition of a base like sodium hydride or potassium carbonate to facilitate the substitution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts to enhance the reaction rate and selectivity is also common. The reaction conditions are optimized to achieve high purity and yield, with careful control of temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions: 13-(Undec-10-EN-1-YL)-1,4,7,10-tetraoxa-13-azacyclopentadecane can undergo various chemical reactions, including:
Oxidation: The aliphatic chain can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The macrocyclic ether-amine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides, thiolates, or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of substituted macrocyclic ether-amine derivatives.
Wissenschaftliche Forschungsanwendungen
13-(Undec-10-EN-1-YL)-1,4,7,10-tetraoxa-13-azacyclopentadecane has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 13-(Undec-10-EN-1-YL)-1,4,7,10-tetraoxa-13-azacyclopentadecane involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as proteins and nucleic acids. This interaction can lead to the modulation of biological pathways, resulting in various therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- Undec-10-ynoic acid, undec-2-en-1-yl ester
- Trichloroacetic acid, undec-10-enyl ester
- S-Undec-10-en-1-yl ethanethioate
Comparison: 13-(Undec-10-EN-1-YL)-1,4,7,10-tetraoxa-13-azacyclopentadecane is unique due to its macrocyclic ether-amine structure, which imparts distinct chemical and physical properties. Unlike similar compounds, it can form stable complexes with a wide range of molecules, making it highly versatile for various applications. Its ability to undergo multiple types of chemical reactions also sets it apart from other similar compounds.
Eigenschaften
| 140846-79-3 | |
Molekularformel |
C21H41NO4 |
Molekulargewicht |
371.6 g/mol |
IUPAC-Name |
13-undec-10-enyl-1,4,7,10-tetraoxa-13-azacyclopentadecane |
InChI |
InChI=1S/C21H41NO4/c1-2-3-4-5-6-7-8-9-10-11-22-12-14-23-16-18-25-20-21-26-19-17-24-15-13-22/h2H,1,3-21H2 |
InChI-Schlüssel |
XCUNVMDALIDQFZ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCCCCCCCCN1CCOCCOCCOCCOCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(1,3-Dioxolan-4-yl)methyl]morpholine](/img/structure/B14266286.png)


![N~1~,N~1~,N~4~,N~4~-Tetrakis[(oxiran-2-yl)methyl]butane-1,4-diamine](/img/structure/B14266316.png)
